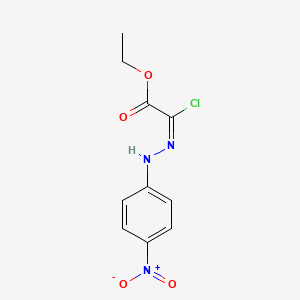

Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate is an organic compound with the molecular formula C10H9Cl2N3O4 and a molecular weight of 306.1 g/mol . This compound is characterized by the presence of a chloro group, a nitrophenyl group, and a hydrazono group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate typically involves the reaction of 4-nitrophenylhydrazine with ethyl chloroacetate under basic conditions . The reaction proceeds as follows:

Step 1: 4-nitrophenylhydrazine is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide.

Step 2: The reaction mixture is stirred at room temperature for several hours.

Step 3: The product is then isolated by filtration and purified by recrystallization.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The hydrazono group can undergo oxidation to form azo compounds.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitrophenyl groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity . The hydrazono group can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate can be compared with similar compounds such as:

- Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate

- Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

- Ethyl 2-chloro-2-(2-(2-nitrophenyl)hydrazono)acetate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making this compound unique in its applications and properties.

Biological Activity

Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C10H10ClN3O4

- Molecular Weight : 273.66 g/mol

- CAS Number : 37522-26-2

The compound features a chloro group, a nitrophenyl hydrazono moiety, and an ester functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins. This interaction can lead to changes in enzyme activity and metabolic pathways.

- Prodrug Activity : this compound may act as a prodrug, undergoing metabolic conversion to release active pharmacophores that exert therapeutic effects .

- Reduction Reactions : The nitro group can be reduced to an amino group, potentially enhancing the compound's bioactivity and allowing it to interact with different biological targets.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi, making them candidates for further development as antimicrobial agents .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the condensation reaction between ethyl chloroacetate and 4-nitrophenylhydrazine in the presence of a base like sodium ethoxide. The general conditions for synthesis include:

- Temperature : Room temperature to moderate heating (25-60°C)

- Solvent : Ethanol or methanol

- Reaction Time : Several hours to overnight

Reaction Pathways

The compound can undergo several chemical reactions:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The chloro group can be substituted by amines or thiols. |

| Reduction | The nitro group can be reduced to an amino group using reducing agents. |

| Hydrolysis | The ester group can be hydrolyzed under acidic or basic conditions. |

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry indicated that derivatives of this compound showed potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Activity Assessment : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics, suggesting its potential as a lead compound for anticancer drug development .

- Enzyme Interaction Studies : Enzyme inhibition assays revealed that this compound effectively inhibited key metabolic enzymes involved in cancer metabolism, further supporting its role as a potential therapeutic agent .

Properties

Molecular Formula |

C10H10ClN3O4 |

|---|---|

Molecular Weight |

271.66 g/mol |

IUPAC Name |

ethyl (2E)-2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate |

InChI |

InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-3-5-8(6-4-7)14(16)17/h3-6,12H,2H2,1H3/b13-9+ |

InChI Key |

RPOPSNIZZCCXGW-UKTHLTGXSA-N |

Isomeric SMILES |

CCOC(=O)/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/Cl |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.